molecular formula C8H3BrClN3O2 B13186320 2-Bromo-5-chloro-6-nitro-1,8-naphthyridine

2-Bromo-5-chloro-6-nitro-1,8-naphthyridine

Cat. No.: B13186320
M. Wt: 288.48 g/mol
InChI Key: ZJQJYNRCCXBNTD-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-6-nitro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-6-nitro-1,8-naphthyridine typically involves multistep reactions starting from readily available precursors. One common method involves the bromination and chlorination of 1,8-naphthyridine, followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired substitution pattern on the naphthyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-6-nitro-1,8-naphthyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly employed.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

    Reduction: Formation of 2-amino-5-chloro-6-nitro-1,8-naphthyridine.

    Oxidation: Various oxidized derivatives depending on the specific conditions used.

Scientific Research Applications

2-Bromo-5-chloro-6-nitro-1,8-naphthyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antibacterial and anticancer drugs.

    Materials Science: The compound is used in the development of light-emitting diodes and dye-sensitized solar cells due to its photochemical properties.

    Chemical Biology: It serves as a ligand in the study of molecular interactions and as a probe in various biochemical assays.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-6-nitro-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chloro-1,8-naphthyridine
  • 2-Bromo-6-nitro-1,8-naphthyridine
  • 5-Chloro-6-nitro-1,8-naphthyridine

Uniqueness

2-Bromo-5-chloro-6-nitro-1,8-naphthyridine is unique due to the specific combination of bromine, chlorine, and nitro substituents on the naphthyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H3BrClN3O2

Molecular Weight

288.48 g/mol

IUPAC Name

2-bromo-5-chloro-6-nitro-1,8-naphthyridine

InChI

InChI=1S/C8H3BrClN3O2/c9-6-2-1-4-7(10)5(13(14)15)3-11-8(4)12-6/h1-3H

InChI Key

ZJQJYNRCCXBNTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NC=C(C(=C21)Cl)[N+](=O)[O-])Br

Origin of Product

United States

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